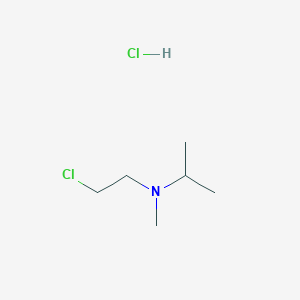
N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride: is a chemical compound that belongs to the class of alkylating agents. These compounds are known for their ability to transfer alkyl groups to other molecules, which can lead to various chemical reactions. This particular compound is often used in scientific research and has applications in chemistry, biology, medicine, and industry.
科学的研究の応用
Chemistry: In chemistry, N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It helps in understanding how these agents interact with DNA and proteins, which is crucial for developing new therapeutic strategies .
Medicine: In medicine, this compound is investigated for its potential use in cancer treatment. Alkylating agents are known to interfere with DNA replication, making them effective in targeting rapidly dividing cancer cells .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
作用機序
Target of Action
N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride, also known as Chlormethine or Mechlorethamine, is an alkylating agent . It primarily targets DNA, specifically the N7 nitrogen on the DNA base guanine . It is used in the treatment of various types of cancers, including Hodgkin’s disease and lymphomas .
Mode of Action
The compound works by binding to DNA, crosslinking two strands, and preventing cell duplication . This interaction with its targets results in the disruption of DNA replication and transcription, leading to cell death . The compound readily passes the blood-brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways . It also releases Nitric Oxide (NO), which may be a significant pathway for its activity . The release of NO has been probed through fluorescence and the traditional Griess reagent assay .
Pharmacokinetics
Similar compounds like chlormethine have a biological half-life of less than 1 minute and are excreted 50% through the kidneys .
Result of Action
The result of the compound’s action is the disruption of DNA replication and transcription, leading to cell death . It is selectively more toxic to certain cancer cells and can arrest the cell cycle in the G2/M-phase .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as hypoxic conditions . Even under such conditions, the compound remains active . .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride typically involves the reaction of diethanolamine with methylamine in the presence of a catalyst to form N-methylpiperazine. This intermediate then undergoes a substitution reaction with 1-bromo-2-chloroethane under alkaline conditions to yield the target compound .
Industrial Production Methods: For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as distillation or crystallization to obtain this compound in its pure form .
化学反応の分析
Types of Reactions: N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding amine oxide, while reduction could produce a simpler amine. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
類似化合物との比較
N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another alkylating agent used in cancer treatment.
Carmustine (BCNU): A nitrosourea compound with similar alkylating properties.
Lomustine: A nitrosourea derivative used in chemotherapy.
Uniqueness: N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride is unique due to its specific structure, which allows it to form stable intermediates that effectively alkylate DNA. This makes it particularly useful in scientific research and potential therapeutic applications .
特性
IUPAC Name |
N-(2-chloroethyl)-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBGWCNBMRFKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2526865.png)
![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)
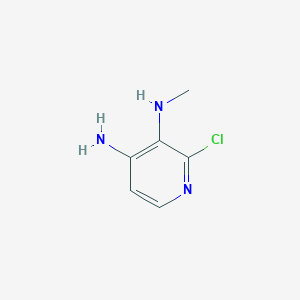
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)
![2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2526871.png)
![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)
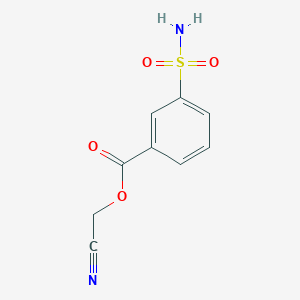
![N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2526877.png)
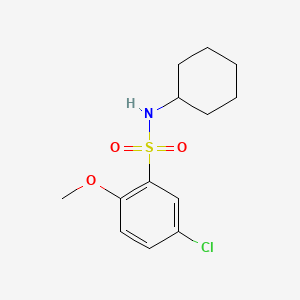
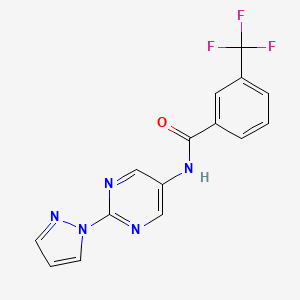
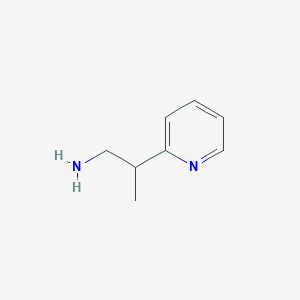
![6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2526882.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2526884.png)
